Acetyl L-Carnitine-d3 Hydrochloride

Description

Significance of Stable Isotope Tracers in Understanding Biological Systems

Stable isotope tracers have become indispensable in elucidating the intricate pathways of metabolism and understanding the disposition of drugs and other xenobiotics. acs.org By incorporating heavier, non-radioactive isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into molecules of interest, researchers can track their journey through biological systems. symeres.com This methodology, often coupled with powerful analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise measurement of metabolite turnover, flux rates in metabolic pathways, and the identification of previously unknown metabolic intermediates. acs.orgnih.gov The use of stable isotope-labeled compounds is crucial for gaining a deeper understanding of both normal physiology and the biochemical alterations that underlie various disease states. acs.orgnih.gov

Overview of Deuterium as a Stable Isotope Label

Deuterium (²H or D), a stable isotope of hydrogen, is a commonly used label in biomedical research. wikipedia.org With a nucleus containing one proton and one neutron, it is approximately twice as heavy as the most common hydrogen isotope, protium (B1232500) (¹H). wikipedia.org This mass difference allows for the easy differentiation of deuterated compounds from their non-labeled counterparts using mass spectrometry or NMR spectroscopy. wikipedia.org Deuterium-labeled compounds are chemically similar to their non-deuterated analogues, generally retaining their biochemical activity and selectivity. This makes them excellent tracers for studying metabolic pathways, reaction kinetics, and the pharmacokinetics of drugs. symeres.comclearsynth.com

Role of Acetyl L-Carnitine-d3 Hydrochloride within the Stable Isotope Research Landscape

Within this landscape, this compound serves as a key research tool. It is the deuterated form of Acetyl L-Carnitine, a naturally occurring compound involved in crucial metabolic processes. medchemexpress.comsmolecule.com Specifically, the three hydrogen atoms on the acetyl group are replaced with deuterium atoms. smolecule.com This labeling makes it an ideal internal standard for the accurate quantification of endogenous Acetyl L-Carnitine in biological samples. caymanchem.com Furthermore, its use as a tracer allows for detailed investigations into carnitine metabolism, fatty acid oxidation, and energy production within the mitochondria. smolecule.comnih.gov

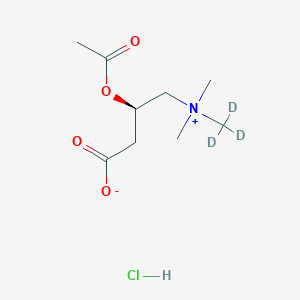

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-acetyloxy-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATPLOXBFFRHDN-WVKKGGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Acetyl L Carnitine in Cellular Metabolism: a Research Perspective

Endogenous Acetyl L-Carnitine in Metabolic Pathways

Endogenous Acetyl L-Carnitine is a naturally occurring molecule synthesized within the mitochondria of various tissues, including the brain, liver, heart, and muscles. nih.gov It is a key intermediate in metabolism, primarily facilitating the transport of acetyl groups across the inner mitochondrial membrane, a barrier that is otherwise impermeable to acetyl-CoA. nih.gov This transport is critical for numerous metabolic processes.

The acetyl moiety provided by Acetyl L-Carnitine can be directed towards several key pathways. It can be oxidized via the tricarboxylic acid (TCA) cycle for the production of ATP, the cell's primary energy currency. proteopedia.org Alternatively, the acetyl groups can be utilized for the synthesis of neurotransmitters, such as acetylcholine (B1216132), or incorporated into essential molecules like glutamate (B1630785), glutamine, and GABA. nih.govproteopedia.org Furthermore, these acetyl units are precursors for the synthesis of fatty acids and cholesterol. proteopedia.org

The levels of Acetyl L-Carnitine in the body are not static and can fluctuate in response to different physiological states. For instance, serum levels of Acetyl L-Carnitine have been observed to increase during periods of exercise or starvation, reflecting a shift in metabolic demands. nih.gov

Interconversion of L-Carnitine and Acetyl L-Carnitine in Research Models

The reversible conversion between L-Carnitine and Acetyl L-Carnitine is a cornerstone of its metabolic function, a reaction catalyzed by the enzyme carnitine acetyltransferase (CrAT). mdpi.com This dynamic equilibrium allows the cell to buffer the pool of acetyl-CoA, storing and releasing acetyl groups as needed. The reaction is as follows:

Acetyl-CoA + L-Carnitine ⇌ Acetyl L-Carnitine + Coenzyme A

The kinetics of this interconversion have been the subject of extensive research, often utilizing models such as purified carnitine acetyltransferase from pigeon breast muscle. nih.govmdpi.com These studies have revealed that the Michaelis constants (Km) for the substrates of carnitine acetyltransferase are independent of the concentration of the second substrate. nih.gov This applies to both the forward reaction (formation of Acetyl L-Carnitine) and the reverse reaction (formation of acetyl-CoA). nih.gov

In research, isotopically labeled compounds like Acetyl L-Carnitine-d3 Hydrochloride are instrumental. The 'd3' signifies the presence of three deuterium (B1214612) atoms, which act as a stable isotopic tracer. nih.gov This allows researchers to distinguish the exogenously supplied labeled compound from the endogenous pool, enabling precise tracking and quantification of its metabolic fate using techniques like mass spectrometry. sigmaaldrich.com

Table 1: Kinetic Parameters of Carnitine Acetyltransferase (CrAT) in Research Models This table presents reported Michaelis constants (Km) for the substrates of CrAT from various research models. Vmax values are often reported as specific activity under defined conditions.

| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg protein) | Reference |

| Pigeon Breast Muscle | L-Carnitine | 83 ± 5.5 | ≥50 | nih.govcohesionbio.com |

| Pigeon Breast Muscle | Acetyl-CoA | 37 ± 3.3 | Not specified | cohesionbio.com |

| Rat Liver | L-Carnitine | 330 | Not specified | nih.gov |

| Rat Liver | Acetyl-CoA | 40 | Not specified | nih.gov |

| Rat Skeletal Muscle | L-Carnitine | 250 | Not specified | nih.gov |

| Rat Skeletal Muscle | Acetyl-CoA | 100 | Not specified | nih.gov |

Role in Acetyl-CoA Homeostasis in Research Contexts

One of the most critical functions of the L-Carnitine/Acetyl L-Carnitine system is the maintenance of acetyl-CoA homeostasis. Acetyl-CoA is a central hub in metabolism, derived from the breakdown of carbohydrates, fats, and amino acids. Its concentration within different cellular compartments, particularly the mitochondria and cytosol, is tightly regulated.

The mitochondrial membrane is impermeable to acetyl-CoA. Therefore, to transport acetyl units from the mitochondria, where they are primarily generated, to the cytosol for processes like fatty acid synthesis, they must be converted to a transportable form. Acetyl L-Carnitine, formed by the action of carnitine acetyltransferase, serves as this transport shuttle. mdpi.com

By converting mitochondrial acetyl-CoA to Acetyl L-Carnitine, the cell can prevent the accumulation of acetyl-CoA within the mitochondria, which could otherwise inhibit key enzymes like pyruvate (B1213749) dehydrogenase. This buffering action is crucial for maintaining metabolic flexibility, allowing the cell to switch between different fuel sources. mdpi.com Research using rat hepatocytes has provided valuable data on the distribution of acetyl-CoA and CoASH between the mitochondrial and cytosolic compartments under various metabolic conditions.

Table 2: Subcellular Distribution of Acetyl-CoA and CoASH in Rat Hepatocytes This table shows the concentrations of Acetyl-CoA and CoASH in the mitochondrial and cytosolic compartments of isolated rat hepatocytes incubated with different substrates. Values are presented as nmol/g of wet weight of cells.

| Substrate | Mitochondrial Acetyl-CoA | Cytosolic Acetyl-CoA | Mitochondrial CoASH | Cytosolic CoASH | Reference |

| Endogenous | 1.8 | 0.08 | 0.28 | 0.02 | |

| Lactate (10mM) | 2.5 | 0.05 | 0.25 | 0.03 | |

| Pyruvate (10mM) | 3.2 | 0.04 | 0.22 | 0.03 | |

| Oleate (1mM) | 4.5 | 0.12 | 0.15 | 0.02 |

Synthesis and Isotopic Purity Assessment of Acetyl L Carnitine D3 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation at the N-Methyl Group

The introduction of deuterium at the N-methyl position is a critical step in the synthesis of Acetyl L-Carnitine-d3 Hydrochloride. The primary strategy involves the use of a deuterated precursor, specifically L-Carnitine-d3. This is typically achieved by N-methylation of a suitable precursor molecule using a deuterated methylating agent, such as d3-methyl iodide.

The precursor, L-Carnitine-d3, is itself a stable, isotopically labeled compound. caymanchem.comisotope.com By starting with this deuterated carnitine, the subsequent acetylation step to form the final product does not affect the isotopic label on the stable N-methyl group. An alternative approach could involve synthesizing the carnitine backbone and introducing the deuterated methyl group in one of the final steps before acetylation. Enzymatic synthesis strategies have also been described for labeling carnitine derivatives, which could be adapted for deuterium incorporation. nih.gov

Chemical Synthesis Routes for this compound

The most direct and common chemical synthesis route for this compound involves the acetylation of L-Carnitine-d3 Hydrochloride. smolecule.com This reaction is typically performed by treating the deuterated L-carnitine with an acetylating agent.

Common acetylating agents for this type of reaction include:

Acetyl chloride

Acetic anhydride (B1165640)

The reaction is generally carried out in a suitable solvent system, and conditions must be carefully controlled to ensure complete acetylation while preventing side reactions. smolecule.com For instance, a general method for preparing non-labeled Acetyl L-Carnitine Hydrochloride involves reacting L-Carnitine with a mixture of acetic acid and acetyl chloride at elevated temperatures. google.com A similar principle would apply to the deuterated analogue.

Following the reaction, purification steps such as recrystallization or chromatography are employed to isolate the high-purity this compound. smolecule.com

Table 1: Key Reactants in Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| L-Carnitine-d3 Hydrochloride | Deuterated starting material |

| Acetyl Chloride | Acetylating agent |

| Acetic Anhydride | Alternative acetylating agent |

Methodologies for Isotopic Purity and Chemical Identity Verification for Research Use

To ensure the compound is suitable for its intended use in research, particularly as an internal standard, its chemical identity, chemical purity, and isotopic purity must be rigorously verified. This is accomplished through a combination of spectroscopic and chromatographic techniques. The product is intended for research purposes only. lumiprobe.com

Spectroscopic methods provide detailed information about the molecular structure and isotopic composition of the synthesized compound.

Mass Spectrometry (MS): This is a fundamental technique for confirming the successful incorporation of the deuterium atoms. The molecular weight of this compound is approximately 242.72 g/mol . cdnisotopes.comsigmaaldrich.com Mass spectrometry will show a characteristic mass shift (M+3) compared to the unlabeled compound, confirming the presence of the three deuterium atoms. sigmaaldrich.com Techniques like LC-MS are used for quantitative measurements. lumiprobe.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the precise location of the deuterium atoms.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the N-methyl group provides definitive proof of the label's position. nih.gov

Chromatographic methods are essential for determining the chemical and enantiomeric purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the chemical purity of Acetyl L-Carnitine. nih.gov A reversed-phase C18 column can be used to separate the compound from any starting materials or by-products. nih.gov The purity is typically reported as a percentage, with research-grade compounds often exceeding 98% purity. sigmaaldrich.com

Chiral HPLC: Since the biological activity of carnitine and its derivatives is specific to the L-enantiomer, verifying the enantiomeric purity is critical. A direct HPLC method using a ligand-exchange type chiral stationary phase, such as a SUMICHIRAL OA-6100 column, can effectively separate the L- and D-enantiomers of acetylcarnitine. epa.gov For such methods, the mobile phase often consists of an aqueous solution of copper (II) sulfate. epa.gov This ensures that the product is free from the D-enantiomer impurity.

The combination of these analytical techniques provides a comprehensive characterization of this compound, confirming its identity, isotopic enrichment, and purity for use in demanding research applications. Isotopic purity is often required to be 99 atom % D or higher. cdnisotopes.comsigmaaldrich.com

Table 2: Analytical Methodologies for Quality Verification

| Technique | Purpose | Key Findings |

|---|---|---|

| Mass Spectrometry (MS) | Confirms isotopic incorporation and molecular weight. | Shows an M+3 mass shift compared to the unlabeled compound. sigmaaldrich.com |

| ¹H NMR | Verifies molecular structure and site of deuteration. | Reduction or absence of the N-methyl proton signal. |

| ²H NMR | Directly confirms the position of the deuterium label. | Signal present at the chemical shift for the N-methyl group. nih.gov |

| HPLC | Assesses chemical purity. | Determines percentage purity, separating from impurities. nih.gov |

| Chiral HPLC | Determines enantiomeric purity. | Separates L- and D-enantiomers to ensure enantiomeric excess. epa.gov |

Acetyl L Carnitine D3 Hydrochloride As an Internal Standard in Quantitative Bioanalysis

Principles of Stable Isotope-Labeled Internal Standards in Mass Spectrometry

The core principle behind using a stable isotope-labeled internal standard is that it behaves nearly identically to the analyte of interest throughout the analytical procedure, from sample preparation to detection. These standards, where one or more atoms are replaced with their heavier stable isotopes (e.g., deuterium (B1214612), ¹³C, or ¹⁵N), are chemically similar to the unlabeled analyte. acanthusresearch.com This similarity ensures that they experience comparable effects during extraction, chromatography, and ionization, thus providing a reliable reference for quantification. wuxiapptec.com

Compensation for Matrix Effects and Ion Suppression

A significant challenge in bioanalysis is the "matrix effect," where co-eluting components from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source. youtube.com This interference can lead to either ion suppression or enhancement, resulting in inaccurate quantification. researchgate.netchromatographyonline.com

Stable isotope-labeled internal standards like Acetyl L-Carnitine-d3 Hydrochloride are instrumental in mitigating these matrix effects. researchgate.net Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it is presumed to experience the same degree of ion suppression or enhancement. wuxiapptec.comchromatographyonline.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects can be effectively normalized, leading to more accurate and reliable quantitative data. However, it is crucial that the analyte and its SIL internal standard co-elute for this compensation to be effective. chromatographyonline.com If they separate chromatographically, they may be subjected to different matrix components at the ion source, leading to differential ion suppression and potentially compromising the accuracy of the assay.

Isotope Effects and Chromatographic Behavior Considerations of Deuteration

The substitution of hydrogen with deuterium in a molecule can sometimes lead to what is known as the "isotope effect," which can influence the chromatographic behavior of the labeled compound. nih.gov Deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon attributed to changes in the molecule's properties upon deuteration. researchgate.netoup.com In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their protiated analogs because they tend to have weaker interactions with the stationary phase. researchgate.netcchmc.org

The magnitude of this retention time shift is typically dependent on the number of deuterium atoms incorporated into the molecule. researchgate.net While often minor, this chromatographic separation between the analyte and its deuterated internal standard can be a concern, as it might lead to incomplete compensation for matrix effects if the two compounds are not exposed to the same matrix environment as they elute from the column. oup.com Therefore, careful consideration and optimization of chromatographic conditions are necessary to ensure the co-elution of the analyte and its deuterated internal standard, thereby maximizing the effectiveness of the internal standard in correcting for analytical variability. chromatographyonline.com

Method Development and Validation for Quantification of Acetyl L-Carnitine and L-Carnitine Analytes

The development and validation of robust analytical methods are essential for the accurate quantification of Acetyl L-Carnitine and L-Carnitine in biological matrices. scirp.orgscirp.org this compound is frequently the internal standard of choice in these methods due to its ability to mimic the behavior of the endogenous analytes. nih.govcaymanchem.comsci-hub.se

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of carnitines in various biological samples. nih.govnih.gov In these methods, this compound serves as an internal standard to ensure accuracy and precision. nih.gov

A typical LC-MS/MS workflow involves sample preparation, often including protein precipitation, followed by chromatographic separation and mass spectrometric detection. nih.govbevital.no The use of a stable isotope-labeled internal standard like d3-acetyl carnitine is crucial because of the endogenous presence of the analytes. bevital.no Quantification is performed by operating the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov In this mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For instance, in the analysis of acylcarnitines, a common fragmentation involves the neutral loss of trimethylamine (B31210) (59 amu). bevital.no

The validation of these methods typically demonstrates good linearity, with correlation coefficients often exceeding 0.99, and acceptable accuracy and precision. nih.govnih.gov For example, one method reported recoveries of 102.2% for acetylcarnitine with within-run and between-run imprecision being low. nih.gov

Table 1: Example of Analytes and Internal Standards in LC-MS/MS Analysis of Acylcarnitines

| Analyte | Internal Standard |

|---|---|

| L-Carnitine | L-Carnitine-d3 caymanchem.com |

| Acetyl L-Carnitine | Acetyl L-Carnitine-d3 caymanchem.com |

| Propionylcarnitine | [(2H3)]propionylcarnitine nih.gov |

| Octanoylcarnitine | [(2H3)]octanoylcarnitine nih.gov |

| Palmitoylcarnitine | [(2H3)]palmitoylcarnitine nih.gov |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methodologies

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, offers faster analysis times and improved resolution. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly sensitive and selective method for the determination of L-carnitine and acetyl-L-carnitine (B1666533). nih.govsci-hub.seresearchgate.net

In a UPLC-MS/MS method developed for the determination of endogenous L-carnitine and acetyl-L-carnitine in human serum, Acetyl-L-carnitine-d3 was used as the internal standard. nih.govresearchgate.net The method involved a simple protein precipitation step, followed by separation on a C18 column with gradient elution. nih.govresearchgate.net Detection was achieved using multiple reaction monitoring in positive electrospray ionization mode. nih.govresearchgate.net The method demonstrated excellent linearity (R² > 0.999) for both analytes. nih.govsci-hub.se The inter- and intra-day precision showed coefficients of variation (CVs) less than 9.84%, and the average recoveries were between 91.29% and 98.23%. nih.gov

Table 2: Performance Characteristics of a UPLC-MS/MS Method for L-Carnitine and Acetyl L-Carnitine

| Parameter | L-Carnitine | Acetyl L-Carnitine |

|---|---|---|

| Linearity (R²) | > 0.999 nih.govsci-hub.se | > 0.999 nih.govsci-hub.se |

| Inter- and Intra-day CV (%) | < 9.84 nih.govsci-hub.se | < 9.84 nih.govsci-hub.se |

| Average Recovery (%) | 91.29 - 98.23 nih.gov | 91.29 - 98.23 nih.gov |

Applications in Advanced Mass Spectrometry Techniques (e.g., Paper Spray Mass Spectrometry)

This compound and other deuterated carnitine analogs have also been utilized in advanced mass spectrometry techniques like paper spray tandem mass spectrometry. nih.gov Paper spray is an ambient ionization method that allows for the rapid and direct analysis of samples with minimal preparation. nih.govresearchgate.net

In a study developing a paper spray tandem mass spectrometry method for the assay of carnitine and acylcarnitines in urine, deuterated internal standards, including [(2H3)]propionylcarnitine, [(2H3)]octanoylcarnitine, and [(2H3)]palmitoylcarnitine, were used for quantification. nih.gov This approach required no derivatization and demonstrated very good linearity with correlation coefficients greater than 0.99 for most acylcarnitines. nih.gov The method was shown to be a simple, rapid, and direct tool for the analysis of urinary carnitines. nih.gov

Summary of Research Findings

Research utilizing Acetyl L-Carnitine-d3 Hydrochloride has yielded significant insights into metabolism and analytical methodology.

| Research Area | Key Finding | Analytical Technique(s) | Reference(s) |

| Metabolic Tracer Study | The acetyl moiety of Acetyl L-Carnitine is metabolized for energy in both astrocytes and neurons in the immature rat brain, with the label being incorporated into glutamate (B1630785) and GABA. | ¹³C-NMR Spectroscopy | nih.gov |

| Analytical Method Development | A UPLC-MS/MS method was successfully developed and validated for the simultaneous determination of L-carnitine and acetyl-L-carnitine (B1666533) in human serum using Acetyl-L-carnitine-d3 as an internal standard. | UPLC-MS/MS | nih.gov |

| Metabolic Pathway Investigation | The use of deuterated acylcarnitines, including a d3-labeled propionyl-carnitine, allowed for the robust quantification of isomeric acylcarnitine species, providing diagnostic potential for metabolic disorders. | LC-MS/MS | nih.gov |

| Neuroprotection Studies | While not directly using the d3-labeled compound, foundational research shows acetyl-L-carnitine can provide acetyl moieties for energy, acetylcholine (B1216132) synthesis, and incorporation into lipids, suggesting pathways that can be traced with the deuterated form. | Not Applicable | nih.gov |

Integration of Acetyl L Carnitine D3 with Advanced Spectroscopic and Imaging Techniques

Mass Spectrometry Imaging (MSI) for Spatial Metabolomics

Mass Spectrometry Imaging (MSI) is a powerful analytical tool that visualizes the spatial distribution of a wide range of molecules, including metabolites, lipids, and proteins, directly from the surface of a tissue section. nih.govrsc.org This technique preserves the spatial context of the molecules, allowing researchers to map their distribution within complex biological tissues. nih.gov Increasingly, MSI methods are being developed and refined for quantitative applications, moving beyond simple localization to provide concentration-scaled images of specific analytes. nih.gov

The detection and localization of deuterated metabolites like Acetyl L-Carnitine-d3 in tissues are achieved by leveraging the mass difference imparted by the deuterium (B1214612) atoms. MSI techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, can generate ion images that map the distribution of specific molecules based on their mass-to-charge (m/z) ratio. nih.govnih.gov

Research using MALDI-MSI has successfully visualized the distribution of endogenous (non-deuterated) L-carnitine and acetyl-l-carnitine (B1666533) in various tissues. For instance, studies on mouse brain tissue have shown a high accumulation of these compounds in specific areas like the medial forebrain bundle (mfb) and the striatum. diva-portal.org Similarly, MSI-based metabolomic strategies have been used to investigate the reprogramming of carnitine metabolism in breast cancer, imaging up to 17 different carnitine species and revealing their altered spatial distributions in tumor tissues compared to healthy tissue. nih.govresearchgate.net

When Acetyl L-Carnitine-d3 Hydrochloride is introduced as a tracer, its unique m/z value allows it to be clearly distinguished from the endogenous acetyl-l-carnitine pool. This enables researchers to track its uptake, distribution, and conversion into other metabolites within the tissue architecture. For higher resolution imaging, nanoscale secondary ion mass spectrometry (NanoSIMS) can be employed. NanoSIMS allows for the measurement of isotope ratios at the single-cell or even sub-organelle level, making it possible to localize deuterated tracers with exceptional spatial precision. nih.govnih.gov

A primary challenge in MSI has been achieving accurate quantification of analytes directly from tissue. nih.gov A significant methodological advancement to address this is the use of stable isotope-labeled internal standards. nih.gov In a quantitative MSI study of endogenous acetyl-l-carnitine in piglet brain, an isotopically labeled version of the analyte was applied to the tissue section, which significantly improved the reproducibility of the signal and the linearity of calibration curves, enabling the creation of a concentration-scaled image of the metabolite's distribution. nih.gov this compound can serve this role as an ideal internal standard for quantifying its endogenous counterpart.

Further advancements have been made specifically for imaging deuterated tracers with NanoSIMS. Measuring the deuterium/hydrogen (D/H) isotope ratio directly at a mass of 2/1 is often impractical because the instrument's magnetic sector limitations can prevent the simultaneous measurement of other critical masses needed for histological context. nih.govnih.gov To overcome this, a method was developed to use the C₂H⁻ polyatomic ion species as a proxy. nih.gov By carefully controlling sputtering parameters, the C₂D⁻/C₂H⁻ isotope ratio can be measured with sufficient precision for biological studies. nih.govnih.gov This innovative approach allows for robust, multiplexed measurements, combining the imaging of deuterated tracers with other stable isotopes (e.g., ¹³C, ¹⁵N) and key elemental markers (e.g., phosphorus, sulfur) in the same analysis. nih.gov

Table 1: Methodological Developments in Quantitative MSI of Deuterated Tracers

| Technique | Challenge | Methodological Advancement | Benefit |

| MALDI-MSI | Absolute quantification from tissue is difficult due to matrix effects and ion suppression. | Application of a uniform layer of an isotopically labeled internal standard beneath the tissue section. nih.gov | Improves signal reproducibility and calibration curve linearity, enabling the creation of concentration-scaled molecular images. nih.gov |

| NanoSIMS | Direct D/H ratio measurement (mass 2/1) limits the ability to measure other heavier masses simultaneously. nih.gov | Use of the C₂D⁻/C₂H⁻ polyatomic ion ratio as a surrogate for the D/H ratio. nih.gov | Enables multiplexed imaging of deuterated tracers alongside other stable isotopes and histological markers within a single experiment. nih.gov |

Deuterium Metabolic Imaging (DMI) and Deuterium NMR Spectroscopy

Deuterium (²H) Magnetic Resonance Spectroscopy (MRS) and its imaging counterpart, Deuterium Metabolic Imaging (DMI), are non-invasive techniques that have re-emerged as powerful and robust tools for studying metabolic processes in vivo. nih.govnih.gov By administering a substrate labeled with the non-radioactive deuterium isotope, such as Acetyl L-Carnitine-d3, researchers can track its metabolic fate in three dimensions over time. nih.govescholarship.org

The fundamental principle of DMI involves the administration of a deuterium-enriched compound and the subsequent detection of the deuterium NMR signal using a magnetic resonance imaging (MRI) scanner. nih.govwikipedia.org The technique's effectiveness hinges on several key properties of the deuterium nucleus.

Low Natural Abundance: Deuterium has a very low natural abundance of approximately 0.01% to 0.015%. nih.govescholarship.org This results in an extremely low background signal from the body, meaning that any administered deuterated substrate and its metabolic products can be detected with high sensitivity and specificity. nih.gov

Favorable MR Characteristics: The deuterium nucleus has a short T1 relaxation time, a property that allows for rapid signal acquisition with repeated radiofrequency pulses without causing signal saturation. nih.govescholarship.org This contributes to a good signal-to-noise ratio and efficient imaging.

Spectroscopic Simplicity: The resulting deuterium spectra are relatively simple, and the low resonance frequency provides a degree of immunity to magnetic field distortions, making DMI a highly robust method. nih.gov

The use of deuterium in MR evolved from early in vitro NMR studies that investigated the structure of deuterated lipids in membranes to the sophisticated in vivo applications seen today. researchgate.net The modern DMI technique combines ³D MR spectroscopic imaging with the administration of a deuterated tracer to generate detailed metabolic maps. nih.gov

DMI provides a unique window into the dynamics of metabolic flux in living systems, from preclinical animal models to human subjects. nih.govumn.edu The technique is non-invasive and does not use ionizing radiation, distinguishing it from methods like Positron Emission Tomography (PET). nih.govclinicaltrials.gov

Numerous studies have demonstrated the power of DMI using various deuterated tracers. For example, by administering [6,6'-²H₂]glucose, researchers have mapped glucose metabolism in the brains of rats and humans. nih.gov In a rat glioma model, DMI revealed stark metabolic differences between tumor and normal brain tissue, producing high-contrast maps that clearly depicted the Warburg effect—the tendency for cancer cells to favor glycolysis even in the presence of oxygen. nih.govnih.gov Other tracers, such as [²H₃]acetate, have been used to probe the tricarboxylic acid (TCA) cycle and other metabolic pathways. nih.gov

The application of this compound in a DMI study would allow for the specific investigation of metabolic pathways in which this molecule participates. As acetyl-l-carnitine is crucial for transporting acetyl groups across the inner mitochondrial membrane and for buffering the acetyl-CoA pool, a DMI study with this tracer could provide direct, in vivo measurements of:

The rate of acetyl-l-carnitine transport into mitochondria.

The flux of the carnitine acetyltransferase reaction.

Regional differences in acetyl-l-carnitine metabolism in healthy versus diseased states, such as in neurodegenerative disorders or metabolic diseases.

By tracking the appearance of the deuterium label in downstream metabolites, DMI with this compound would offer a powerful method for elucidating the dynamics of fatty acid oxidation and cellular energy homeostasis in living systems.

Table 2: Examples of Deuterium Metabolic Imaging (DMI) Applications in Animal Models

| Deuterated Tracer | Animal Model | Metabolic Pathway Investigated | Key Finding |

| [6,6'-²H₂]glucose | Rat Glioma Model | Glycolysis and Oxidative Metabolism | DMI maps revealed pronounced metabolic differences between tumor and normal tissue, visualizing the Warburg effect (high lactate/glutamate (B1630785) ratio) in the tumor. nih.govnih.gov |

| [6,6'-²H₂]glucose | Mouse Brain | Central Energy Metabolism | Demonstrated the feasibility of high-resolution (5µL) DMI in the small mouse brain, generating metabolic maps of glucose, lactate, and glutamate/glutamine. |

| [²H₃]acetate | Rat Myocardium | Myocardial Energy Metabolism | Confirmed that acetate (B1210297) is a preferred substrate for energy metabolism in the heart. umn.edu |

| ²H-labeled Fumarate (B1241708) | Murine Tumor Models | Cell Death (via TCA Cycle) | DMI was used to monitor the conversion of fumarate to malate, providing a non-invasive biomarker for tumor cell death in response to therapy. nih.gov |

Future Directions in Research Utilizing Acetyl L Carnitine D3 Hydrochloride

Potential for Novel Methodological Developments in Stable Isotope Analysis

The use of stable isotope-labeled compounds is a cornerstone of modern analytical biochemistry, and Acetyl L-Carnitine-d3 Hydrochloride is poised to drive further innovation in this area. As a deuterated internal standard, it is already integral for the quantification of endogenous Acetyl L-Carnitine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Future developments are expected to build upon this foundation, creating more sophisticated analytical methodologies.

A significant area of development lies in the combination of stable isotope tracing with advanced imaging techniques. nih.gov Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) imaging, when used with stable isotope-labeled carnitine, allows for the visualization of carnitine distribution within tissues. nih.govnih.gov This technique has been used to monitor the uptake and localization of deuterium-labeled carnitine (d3-carnitine) in skeletal muscle, revealing how muscle contraction accelerates its uptake and conversion to d3-acetylcarnitine. nih.govnih.gov Future research could refine this dual approach to achieve higher resolution and sensitivity, enabling the study of metabolic flux at a subcellular level and in a wider array of tissues.

Further methodological advancements could involve the development of novel multi-isotope labeling strategies. By synthesizing variants of Acetyl L-Carnitine with different stable isotopes (e.g., ¹³C, ¹⁵N) in addition to deuterium (B1214612), researchers could simultaneously trace the fate of different parts of the molecule. This would provide a more comprehensive picture of its metabolic transformations and interactions within cellular pathways. Such methods would be particularly powerful in dissecting complex metabolic networks where the acetyl group and the carnitine backbone may follow divergent paths.

Table 1: Analytical Techniques and Applications of this compound

| Analytical Technique | Application | Research Area | Key Findings |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal standard for quantification | Metabolomics, Pharmacokinetics | Enables accurate measurement of endogenous Acetyl L-Carnitine levels in biological samples like serum and tissue. smolecule.comnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal standard for quantification | Clinical Chemistry | Used for precise quantification in various metabolic studies. |

| MALDI-MS Imaging | Tracer for spatial localization | Muscle Physiology, Metabolism | Visualizes the distribution and uptake of carnitine into specific muscle fiber types during contraction. nih.govnih.gov |

| Positron Emission Tomography (PET) | Tracer for in vivo metabolism (using ¹¹C-labeled ALCAR) | Neuroscience, Drug Development | Demonstrates rapid uptake and metabolism of the acetyl moiety in the brain. nih.gov |

Expanded Applications in Systems Biology and Metabolomics Research

Systems biology aims to understand the complex interactions within biological systems as a whole. Metabolomics, a key discipline within systems biology, involves the comprehensive analysis of metabolites in a biological specimen. mdpi.com this compound serves as a critical tool in metabolomics, primarily as an internal standard for the accurate quantification of its unlabeled counterpart, Acetyl L-Carnitine. smolecule.com

Future applications in this domain will likely move beyond simple quantification towards dynamic flux analysis on a systems level. By using this compound as a tracer, researchers can follow its incorporation into various metabolic pathways over time, providing a dynamic view of cellular metabolism. This "fluxomics" approach could be instrumental in understanding how metabolic networks are rewired in disease states. For instance, studies in Huntington's disease have already identified alterations in acyl-carnitine metabolites, suggesting impaired mitochondrial function. mdpi.com Future studies could use deuterated tracers to map the precise metabolic bottlenecks and compensatory mechanisms in neurodegenerative diseases.

One promising area is in the diagnosis and monitoring of diseases. A metabolomics study identified Acetyl L-Carnitine as a potential biomarker for major depressive disorder (MDD), with levels being significantly lower in patients. nih.gov The study utilized Acetyl-d3-L-carnitine hydrochloride as an internal standard to ensure the precision of these measurements. nih.gov Future research could expand this approach to other neurological and psychiatric conditions, using large-scale metabolomic screening to identify panels of biomarkers, with deuterated standards ensuring the reliability of the data. This could lead to more objective diagnostic tools and methods for monitoring treatment efficacy. nih.gov Furthermore, metabolomics has been used to understand the cellular damage caused by nanoparticles and to show that acetyl-L-carnitine (B1666533) could ameliorate the induced mitochondrial dysfunction. nih.gov

Table 2: Research Findings in Metabolomics Utilizing this compound

| Research Area | Key Finding | Significance | Reference |

| Major Depressive Disorder (MDD) | Serum Acetyl L-Carnitine levels are significantly lower in MDD patients compared to controls and those in remission. | Identified Acetyl L-Carnitine as a potential biomarker for MDD diagnosis and treatment monitoring. | nih.gov |

| Huntington's Disease (HD) | Alterations in acyl-carnitine concentrations are observed in post-mortem brain tissue, indicating mitochondrial and metabolic dysfunction. | Provides insight into the pathology of HD and highlights the carnitine system as a potential therapeutic target. | mdpi.com |

| Muscle Contraction | Muscle contraction increases the uptake of d3-carnitine and its conversion to d3-acetylcarnitine. | Reveals the rapid response of carnitine metabolism to energy demand in skeletal muscle. | nih.govnih.gov |

| Nanoparticle Toxicity | Metabolomics profiling helped identify mitochondrial dysfunction as a key mechanism of Al₂O₃ nanoparticle toxicity. | Demonstrated that acetyl-L-carnitine could rescue the observed mitochondrial damage. | nih.gov |

Role in Mechanistic Investigations of Complex Biological Processes

Understanding the precise molecular mechanisms underlying biological processes is a fundamental goal of biomedical research. This compound is an invaluable tool for these mechanistic investigations, allowing researchers to trace the metabolic fate of the acetyl group and the carnitine carrier with high specificity.

A key area of investigation is energy metabolism and mitochondrial function. medchemexpress.com Acetyl L-Carnitine plays a crucial role by transporting acetyl-CoA into the mitochondria for oxidation and energy production. nih.gov Studies using isotopically labeled Acetyl L-Carnitine have been instrumental in confirming its role. For example, research in the immature rat brain using [2-¹³C]acetyl-L-carnitine demonstrated that the acetyl moiety is rapidly metabolized for energy and incorporated into the carbon skeletons of neurotransmitters like glutamate (B1630785) and GABA. nih.gov This provides direct evidence of its contribution to both energy and neurotransmitter synthesis in the developing brain. nih.govnih.gov

Future mechanistic studies can build on this by investigating how these processes are altered in specific disease models. For example, in neurodegenerative diseases like Alzheimer's, where mitochondrial dysfunction and impaired glucose metabolism are implicated, tracing the metabolism of this compound could clarify how it might exert neuroprotective effects. medchemexpress.commdpi.com It could help determine whether its benefits stem from providing an alternative energy source, enhancing acetylcholine (B1216132) synthesis, or modulating gene expression and cellular signaling pathways. smolecule.commedchemexpress.com

Moreover, this labeled compound can be used to dissect the interplay between different metabolic pathways. Research has shown that administration of Acetyl L-Carnitine can alter the brain's utilization of glucose, suggesting a metabolic interaction. nih.gov By using this compound in combination with other labeled substrates (e.g., ¹³C-glucose), researchers can quantify the relative contributions of different fuels to cellular energy production under various physiological and pathological conditions. This will provide a deeper, more quantitative understanding of metabolic flexibility and its role in health and disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.